8-Hdohe

Oxidative Stress Biomarker Analytical Method Validation Population Exposure Assessment

8-Hdohe (8-OHdG) is the only validated biomarker for endogenous oxidative DNA damage, excreted in urine. Unlike generic 2'-deoxyguanosine (dG) or the RNA marker 8-oxoGuo, 8-OHdG's C-8 hydroxylation uniquely enables sensitive HPLC-ECD and LC-MS/MS detection. It independently associates with cancer development, not diabetes mortality. For Parkinson's research, pair with 2-dG for ratio normalization. Stable (N-glycosidic bond t1/2 > 120h at 37°C), requiring enzymatic repair. Ensure your population-level biomonitoring achieves p<0.05 discrimination with isotope-dilution LC-MS/MS.

Molecular Formula C22H32O3
Molecular Weight 344.5 g/mol
Cat. No. B1245477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hdohe
Molecular FormulaC22H32O3
Molecular Weight344.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC(C=CC=CCCC(=O)O)O
InChIInChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-21(23)19-16-13-14-17-20-22(24)25/h3-4,6-7,9-10,12-16,19,21,23H,2,5,8,11,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,10-9-,14-13-,15-12-,19-16+
InChIKeyZHBVYDMSPDDAKE-VTIZNUJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 8-Hdohe (8-OHdG) — Structure, Class & Core Identity for Procurement Decisions


8-Hdohe, formally known as 8-hydroxy-2′-deoxyguanosine (8-OHdG) or 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodG), is an oxidized nucleoside derivative of deoxyguanosine [1]. It is the predominant free radical-induced oxidative lesion product in both nuclear and mitochondrial DNA, formed via hydroxylation at the C-8 position of the guanine base [2]. As one of the most abundant and well-characterized products of DNA oxidation, 8-OHdG is excreted in urine following enzymatic excision by specific DNA repair enzymes, making it a non-invasive, systemic biomarker for quantifying endogenous oxidative DNA damage in vivo [3].

Why 8-Hdohe (8-OHdG) Cannot Be Substituted with Generic Guanosine or Alternative Oxidation Markers


Generic substitution with unmodified 2′-deoxyguanosine (dG) or structurally similar oxidized purines is scientifically invalid. Unlike dG, which is the native nucleoside, 8-OHdG possesses a hydroxyl group at the C-8 position that fundamentally alters its electrochemical properties, enabling highly sensitive and selective detection via HPLC-ECD or LC-MS/MS workflows [1]. Furthermore, substitution with the RNA oxidation analog 8-hydroxyguanosine (8-oxoGuo) is inappropriate for DNA-specific studies, as these two markers exhibit divergent clinical associations: elevated urinary 8-OHdG (8-oxodG) is independently associated with cancer development, whereas elevated 8-oxoGuo correlates with mortality in type 2 diabetes [2]. Additionally, 8-OHdG demonstrates unusually high N-glycosidic bond stability compared to natural purine nucleosides, with a heat-induced hydrolysis activation energy of 117.3 kJ/mole and a rate constant of k = 6.4×10⁻⁸ sec⁻¹ at 37°C (pH 6.8), necessitating enzymatic rather than spontaneous repair mechanisms [3]. These structural, stability, and disease-association differences render generic substitution scientifically unsound.

Quantitative Differentiation Evidence for 8-Hdohe (8-OHdG) vs. In-Class Alternatives


LC-MS/MS vs. ELISA: Discriminatory Power in Human Population Studies

In a direct head-to-head method comparison using human urine samples from occupationally exposed versus control subjects, the LC-MS/MS method (isotope-dilution liquid chromatography with tandem mass spectrometry) demonstrated superior discriminatory power compared to ELISA. Only LC-MS/MS measurements of urinary 8-OHdG showed a statistically significant difference between the exposed and control populations (p < 0.05) [1]. The ELISA method failed to detect this population-level difference, underscoring a critical limitation in its sensitivity or specificity for real-world biomonitoring applications [2].

Oxidative Stress Biomarker Analytical Method Validation Population Exposure Assessment

HPLC-ECD with Nanocarbon Film Electrode vs. Glassy Carbon Electrode: Detection Limit and Reproducibility Advantage

Direct electrochemical detection of 8-OHdG using a nanocarbon film electrode in an HPLC-ECD system provides quantifiable improvements over the conventional glassy carbon (GC) electrode. The detection limit for 8-OHdG at the nanocarbon film electrode was 3 nM, representing a 2.4-fold improvement compared to the 7.2 nM detection limit of the GC electrode [1]. Furthermore, the reproducibility of measurement for 1 μM 8-OHdG, as measured by the coefficient of variation (C.V.), was 0.75% (n = 12) for the nanocarbon electrode, compared to 9.28% (n = 12) for the GC electrode — a greater than 12-fold reduction in variability [2].

Electrochemical Detection Sensor Technology Urinary Biomarker Quantification

Plasma 8-OHdG/2-dG Ratio vs. Urinary 8-OHdG Alone in Parkinson's Disease Diagnostics

In a comparative study of Parkinson's disease (PD) patients versus age-matched healthy controls, the diagnostic utility of 8-OHdG measurements varied significantly depending on sample matrix and normalization method. In urine samples, both 8-OHdG measured alone and the 8-OHdG/2-dG ratio were significantly different between healthy controls and PD patients [1]. However, in plasma samples, only the 8-OHdG/2-dG ratio was significantly higher in PD patients compared to healthy controls, demonstrating that absolute plasma 8-OHdG concentration alone lacks sufficient diagnostic discrimination [2].

Parkinson's Disease Diagnostic Biomarker DNA Oxidation Ratio

8-OHdG (DNA Oxidation) vs. 8-oxoGuo (RNA Oxidation): Divergent Disease-Specific Prognostic Associations

8-OHdG (8-oxodG) and 8-oxoGuo are structurally analogous oxidized guanine nucleosides derived from DNA and RNA, respectively, yet they exhibit distinct and non-interchangeable clinical associations. In a large-scale study of 2,679 subjects with type 2 diabetes, high urinary excretion of 8-OHdG (8-oxodG) was specifically associated with cancer development, whereas high urinary excretion of 8-oxoGuo was independently associated with mortality from type 2 diabetes complications [1]. Both markers showed strong correlation between the urinary 8-oxo nucleoside/creatinine ratio and calculated 24-h urinary excretion (DNA oxidation r = 0.86; RNA oxidation r = 0.84; p < 0.05 for both), validating the measurement approach [2].

Cancer Biomarker Diabetes Prognosis Nucleic Acid Oxidation

ELISA vs. HPLC-ECD Method Agreement in Calf Thymus DNA Oxidation Assays

In a comparative evaluation of a commercially available ELISA kit versus HPLC with electrochemical detection (HPLC-ECD) for measuring 8-OHdG in oxidized calf thymus DNA, the methods demonstrated strong correlation with r = 0.962 (p < 0.001) and a linear regression slope of 0.893 (95% Confidence Interval: 0.738–1.080) . However, the same study noted that when applied to human serum samples, the ELISA method exhibited substantially less convincing performance, with measurements up to 1,000-fold higher than values obtained using carbon-column liquid chromatography with monoclonal antibody column cleanup followed by ELISA . This discrepancy underscores the matrix-dependent limitations of ELISA-based 8-OHdG quantification.

In Vitro DNA Oxidation Method Correlation ELISA Validation

Evidence-Backed Application Scenarios for 8-Hdohe (8-OHdG) Procurement


Population-Level Environmental and Occupational Exposure Biomonitoring Studies

8-OHdG (8-Hdohe) is optimally procured for large-scale human biomonitoring studies requiring detection of statistically significant differences in oxidative DNA damage between exposed and control populations. Evidence demonstrates that LC-MS/MS quantification of urinary 8-OHdG can detect population-level differences (p < 0.05) that ELISA methods fail to resolve [1]. Procurement of high-purity 8-OHdG analytical standards for isotope-dilution LC-MS/MS workflows is essential for achieving the necessary discriminatory power in occupational health, environmental toxicology, and public health surveillance studies.

Clinical Research on Parkinson's Disease and Neurodegenerative Disorders

In clinical research settings focused on Parkinson's disease and related neurodegenerative conditions, 8-Hdohe (8-OHdG) should be procured with the explicit intention of measuring the 8-OHdG/2-dG ratio rather than absolute 8-OHdG concentration. Evidence from comparative studies shows that in plasma samples, only the 8-OHdG/2-dG ratio is significantly elevated in PD patients compared to healthy controls, whereas absolute plasma 8-OHdG concentration lacks diagnostic discrimination [2]. Procurement decisions should therefore include both 8-OHdG and 2′-deoxyguanosine (2-dG) analytical standards for ratio-based normalization.

Cancer Risk Assessment and Oncology Biomarker Studies Requiring DNA-Specific Oxidation Measurement

8-Hdohe (8-OHdG) is the procurement choice for studies specifically targeting DNA oxidation as a cancer risk biomarker. In a cohort of 2,679 subjects with type 2 diabetes, elevated urinary 8-OHdG (8-oxodG) excretion was independently associated with cancer development, whereas the structurally analogous RNA oxidation marker 8-oxoGuo was associated with diabetes mortality [3]. For oncology-focused oxidative stress research, substitution with 8-oxoGuo or generic guanosine is scientifically inappropriate given the divergent disease-specific associations.

High-Sensitivity Urinary 8-OHdG Quantification Using HPLC-ECD with Advanced Electrode Materials

For laboratories requiring maximum analytical sensitivity for urinary 8-OHdG quantification, procurement should support HPLC-ECD method development incorporating nanocarbon film electrode technology. Evidence demonstrates that a nanocarbon film electrode achieves a detection limit of 3 nM for 8-OHdG, representing a 2.4-fold improvement over the conventional glassy carbon electrode (7.2 nM), with reproducibility improved from 9.28% to 0.75% coefficient of variation (n = 12) [4]. This enhanced sensitivity enables reliable quantification of endogenous urinary 8-OHdG levels (approximately 8.30 nM in reference populations) and detection of subtle elevations associated with low-level oxidative stress exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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